Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Variability : The reactivity of cyclohexylamine with different carbaldehydes shows the potential for creating diverse compounds with varying structures and properties, demonstrating the compound's versatility in synthetic organic chemistry (Hernandez et al., 2015).
- Structural Investigations : Detailed experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives reveal insights into the structure-activity relationships, emphasizing the importance of such compounds in designing biologically active substances (Viveka et al., 2016).
- Crystal Structure Determination : The one-pot synthesis approach to create Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate showcases the efficiency and simplicity in obtaining complex molecules with precise structural configurations (Saeed et al., 2012).
Potential Biological Activities
- Comenic Acid Derivatives : Research into comenic acid derivatives containing isoxazole and isothiazole moieties, and their synergistic effects with antitumor drugs, opens avenues for developing new chemotherapy agents (Kletskov et al., 2018).
- Pyrazolo[1,5-a]Pyrimidines Synthesis : The synthesis of novel pyrazolo[1,5-a]pyrimidines demonstrates the potential for creating compounds with good yields and operational simplicity, indicating the utility of such molecules in medicinal chemistry (Morabia & Naliapara, 2014).
- Heterocyclic Compound Synthesis : The optimization of synthesis conditions for heterocyclic compounds, specifically N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides, highlights the potential for discovering new biologically active substances with a wide action spectrum (Hotsulia & Fedotov, 2019).
Properties
IUPAC Name |
methyl 1-cyclohexyl-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-18(21)16-12-17(13-8-10-15(23-2)11-9-13)20(19-16)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRRCWBPCLKKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621498 | |
Record name | Methyl 1-cyclohexyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346684-16-0 | |
Record name | Methyl 1-cyclohexyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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